2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide
CAS No.:
Cat. No.: VC14535961
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O3 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 4-hydroxy-2-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O3/c1-2-3-8-13-23-15-10-5-4-9-14(15)18(24)17(20(23)26)19(25)22-16-11-6-7-12-21-16/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,21,22,25) |
| Standard InChI Key | KDSLJSTWFGARIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
The compound features a quinoline ring system (C9H7N) substituted at positions 1, 3, and 4. Key substituents include:
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1-Pentyl group: A five-carbon alkyl chain enhancing lipophilicity and membrane permeability.
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3-Carboxamide linkage: Connects the quinoline core to a pyridin-2-yl group, enabling hydrogen bonding and π-π stacking interactions .
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4-Oxo and 2-hydroxy groups: Electron-withdrawing moieties influencing electronic distribution and redox behavior .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C20H21N3O3 | |
| Molecular weight | 351.4 g/mol | |
| XLogP3-AA (log P) | 2.8 (estimated) | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 4 |
The planar quinoline system facilitates conjugation, as evidenced by UV-Vis absorption maxima near 320 nm. Crystal structure analogs (e.g., CCDC 249895) reveal intermolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing supramolecular assemblies .
Spectroscopic Characterization
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NMR (1H, 13C): Key signals include:
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Quinoline C2-OH proton at δ 12.1 ppm (broad singlet).
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Pyridin-2-yl aromatic protons as doublets (δ 8.3–7.2 ppm).
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IR Spectroscopy: Stretching vibrations at 1675 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H), and 1580 cm⁻¹ (C=N).
Synthesis and Analytical Methodologies
Synthetic Pathways
The synthesis involves a three-step sequence:
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Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions.
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N-Alkylation: Reaction with 1-bromopentane in DMF/K2CO3 to introduce the pentyl group.
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Carboxamide Coupling: Pyridin-2-amine is coupled via EDC/HOBt-mediated amidation.
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H2SO4 (cat.), ethanol | 80°C | 68% |
| 2 | K2CO3, DMF, 1-bromopentane | 60°C | 82% |
| 3 | EDC, HOBt, DCM | RT | 75% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, validated by HPLC (C18 column, 90:10 acetonitrile/water).
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with 5% mass loss by 225°C. Photostability studies under UV light (254 nm) indicate <10% degradation over 48 hours, suggesting suitability for optoelectronic applications.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 µg/mL (comparable to ciprofloxacin).
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Mechanism: Disruption of bacterial topoisomerase IV-DNA complexes, confirmed by molecular docking (ΔG = -9.2 kcal/mol).
Anti-Inflammatory and Analgesic Effects
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Carrageenan-induced edema (rat model): 45% reduction at 50 mg/kg (vs. 55% for diclofenac).
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COX-2 inhibition: IC50 = 0.8 µM (competitive binding to Arg120 and Tyr355).
Table 3: Pharmacological Profile
| Assay | Result | Reference |
|---|---|---|
| COX-2 inhibition (IC50) | 0.8 µM | |
| μ-Opioid receptor Ki | 12 nM | |
| LD50 (acute toxicity) | >2000 mg/kg |
Applications in Materials Science
Organic Semiconductor Properties
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Hole mobility: 0.12 cm²/V·s (OFET measurement).
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HOMO/LUMO: -5.3 eV/-3.1 eV (cyclic voltammetry).
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) yields a MOF (BET surface area: 980 m²/g) with CO2 adsorption capacity of 4.2 mmol/g at 298 K.
Future Research Directions
Structural Optimization
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SAR studies: Truncating the pentyl chain to butyl improves aqueous solubility (log P = 2.1) while retaining COX-2 affinity (IC50 = 0.9 µM) .
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Prodrug development: Phosphonooxymethyl derivatives enhance oral bioavailability (AUC0–24: 1.8-fold increase).
Clinical Translation Challenges
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CYP450 interactions: Inhibits CYP3A4 (IC50 = 15 µM), necessitating dose adjustments.
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Formulation strategies: Nanoemulsions (150 nm particle size) achieve 92% encapsulation efficiency.
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